molecular formula C24H36N2O4 B11225381 2'-(2-methoxyethyl)-1'-oxo-N-[3-(propan-2-yloxy)propyl]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-[3-(propan-2-yloxy)propyl]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225381
M. Wt: 416.6 g/mol
InChI Key: CHAAWSROJSCJEV-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Properties

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(3-propan-2-yloxypropyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H36N2O4/c1-18(2)30-16-9-14-25-22(27)21-19-10-5-6-11-20(19)23(28)26(15-17-29-3)24(21)12-7-4-8-13-24/h5-6,10-11,18,21H,4,7-9,12-17H2,1-3H3,(H,25,27)

InChI Key

CHAAWSROJSCJEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The starting materials typically include cyclohexane derivatives and isoquinoline derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. The process may involve steps such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives and cyclohexane derivatives. Examples include:

  • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
  • 1-(2-methoxyethyl)-4-phenylisoquinoline

Uniqueness

What sets 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its unique spiro structure, which imparts specific chemical and biological properties. This structure may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Overview of the Compound

The compound belongs to a class of molecules known as spirocyclic isoquinolines . These compounds often exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structural features of spirocyclic compounds can significantly influence their pharmacological effects.

1. Antitumor Activity

Many spirocyclic compounds have been investigated for their potential as anticancer agents. For instance, some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

2. Anti-inflammatory Effects

Compounds similar to the one described have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic potential in conditions like arthritis and inflammatory bowel disease.

3. Antimicrobial Properties

Certain spirocyclic isoquinolines possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of spirocyclic isoquinolines is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Isoquinoline Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Stereochemistry : The spatial arrangement of atoms affects binding affinity to biological targets.
  • Hydrophobicity : Lipophilic properties can influence cellular uptake and bioavailability.

Table: Summary of Biological Activities

Biological ActivityMechanismExamples
AntitumorInduction of apoptosis, inhibition of proliferationVarious cancer cell lines
Anti-inflammatoryInhibition of cytokines and inflammatory enzymesArthritis models
AntimicrobialDisruption of cell membranes, metabolic interferenceBacterial and fungal strains

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of spirocyclic isoquinolines were synthesized and evaluated for anticancer activity. One compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Potential

Research published in Pharmacology Reports explored the anti-inflammatory effects of a related compound in a murine model of colitis. The compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) and improved histological scores compared to controls.

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